FP Receptor Binding Selectivity: Travoprost Acid vs. Latanoprost Acid and Bimatoprost Acid
Travoprost acid, the optically pure (+)-enantiomer of fluprostenol, exhibits the highest FP-receptor selectivity among clinically relevant prostaglandin analogs. In competitive radioligand binding assays using cloned human receptors, travoprost acid displays a Ki of 35 ± 5 nM at the FP receptor, with minimal affinity for other prostanoid receptor subtypes: DP (Ki = 52,000 nM), EP1 (Ki = 9,540 nM), EP3 (Ki = 3,501 nM), EP4 (Ki = 41,000 nM), IP (Ki > 90,000 nM), and TP (Ki = 121,000 nM) [1]. In contrast, latanoprost acid shows significant functional cross-reactivity at the EP1 receptor (EC50 = 119 nM), and bimatoprost acid binds with relatively high affinity to both FP (Ki = 83 nM) and EP1 (Ki = 95 nM) receptors [2]. This difference in receptor selectivity is critical for experiments requiring isolated FP receptor activation without confounding EP1 or EP3 signaling.
| Evidence Dimension | FP receptor binding selectivity (Ki ratio vs. off-target receptors) |
|---|---|
| Target Compound Data | Ki (FP) = 35 ± 5 nM; Ki (EP1) = 9,540 nM; Ki (EP3) = 3,501 nM; Ki (DP) = 52,000 nM |
| Comparator Or Baseline | Latanoprost acid: Ki (FP) = 98 nM, EC50 (EP1) = 119 nM; Bimatoprost acid: Ki (FP) = 83 nM, Ki (EP1) = 95 nM, Ki (EP3) = 387 nM |
| Quantified Difference | Travoprost acid FP/EP1 selectivity ratio ≈ 272:1; Latanoprost acid and bimatoprost acid show significant EP1 and EP3 binding within ~2-fold of FP affinity |
| Conditions | Radioligand binding assays using cloned human prostanoid receptors expressed in cultured cells |
Why This Matters
In systems where multiple prostanoid receptors are co-expressed (e.g., ocular tissues, reproductive tract), the high FP selectivity of fluprostenol/travoprost acid reduces experimental noise from off-target receptor activation, enabling more confident attribution of observed effects to FP receptor signaling.
- [1] Sharif NA, Kelly CR, Crider JY. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. J Ocul Pharmacol Ther. 2003;19(6):501-515. View Source
- [2] Sharif NA, Kelly CR, Crider JY. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. J Ocul Pharmacol Ther. 2003;19(6):501-515. View Source
